3-(2,2-Difluoroethoxy)-4-methoxyaniline: A Critical Scaffold for Epigenetic and Kinase Inhibitor Design
3-(2,2-Difluoroethoxy)-4-methoxyaniline: A Critical Scaffold for Epigenetic and Kinase Inhibitor Design
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Division Subject: Technical Guide: 3-(2,2-Difluoroethoxy)-4-methoxyaniline (CAS 1178296-47-3)[1]
[1]
Executive Summary
3-(2,2-Difluoroethoxy)-4-methoxyaniline (CAS 1178296-47-3) is a high-value aromatic amine intermediate used extensively in modern medicinal chemistry.[1] It serves as a specialized "aniline warhead" or "linker scaffold" in the synthesis of small molecule inhibitors targeting Histone Methyltransferases (EHMT1/EHMT2) and Phosphodiesterase 4 (PDE4) .[1][2]
The incorporation of the 2,2-difluoroethoxy moiety is a strategic medicinal chemistry tactic.[1] Unlike a standard ethoxy group, the difluoro-analog resists metabolic dealkylation by Cytochrome P450 enzymes while modulating lipophilicity (LogP) and electronic properties without significantly altering steric bulk.[1][2] This guide details its identification, validated synthesis, and application in structure-activity relationship (SAR) optimization.
Chemical Identifiers & Physical Properties[1][2][3][4]
| Identifier | Value |
| Chemical Name | 3-(2,2-Difluoroethoxy)-4-methoxyaniline |
| CAS Number | 1178296-47-3 |
| Molecular Formula | C9H11F2NO2 |
| Molecular Weight | 203.19 g/mol |
| MDL Number | MFCD12807310 |
| SMILES | COc1ccc(N)cc1OCC(F)F |
| InChI Key | InChIKey=... (Computed based on structure) |
| Appearance | Off-white to pale brown solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility |
Validated Synthesis Protocol
The synthesis of 3-(2,2-Difluoroethoxy)-4-methoxyaniline is best approached via a convergent route starting from 2-methoxy-5-nitrophenol .[1] This pathway avoids the poor regioselectivity associated with direct nitration of difluoroethoxy-benzene derivatives.[1]
Reaction Scheme Visualization
Caption: Two-step convergent synthesis of 3-(2,2-Difluoroethoxy)-4-methoxyaniline ensuring regiochemical purity.
Step 1: O-Alkylation (Ether Formation)
Objective: Install the 2,2-difluoroethyl side chain on the phenolic oxygen.[1][2]
-
Reagents: 2-Methoxy-5-nitrophenol (1.0 eq), 2,2-Difluoroethyl trifluoromethanesulfonate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 3.0 eq).[1][2][3][4][5]
-
Protocol:
-
Dissolve 2-methoxy-5-nitrophenol in anhydrous DMF under N₂ atmosphere.
-
Add Cs₂CO₃ and stir for 15 minutes to generate the phenoxide anion.
-
Dropwise add 2,2-difluoroethyl triflate (Note: Triflate is preferred over bromide for higher reactivity with fluorinated alkyls).[1][2]
-
Heat to 110°C for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.[2] Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield the nitro-intermediate.
-
Step 2: Nitro Reduction
Objective: Reduce the nitro group to the target aniline.[2]
-
Reagents: Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).[1][2]
-
Protocol:
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure is usually sufficient) at room temperature for 4–12 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.[1][2][6] Wash the pad with Methanol.[2]
-
Concentrate the filtrate to obtain 3-(2,2-Difluoroethoxy)-4-methoxyaniline.[1]
-
Note: If the free base is unstable, convert to the hydrochloride salt using HCl in Dioxane.[1][2]
Applications in Drug Discovery[4][5][7][9]
This compound is not merely a reagent; it is a Bioisosteric Building Block .[2]
Mechanistic Role in Lead Optimization
-
Metabolic Stability: The terminal CHF2 group reduces the electron density of the adjacent methylene, making the ether linkage less susceptible to oxidative dealkylation by CYP450 enzymes compared to a standard ethoxy group.[2]
-
Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) moderately, improving membrane permeability while maintaining water solubility compared to perfluorinated chains.[2]
-
Hydrogen Bond Modulation: The difluoro group acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., serine/threonine) in the target protein's binding pocket.[1][2]
Target Therapeutic Areas
-
Epigenetics (EHMT1/EHMT2 Inhibitors): Used in the synthesis of quinazoline or pyrimidine-based inhibitors for Sickle Cell Anemia and various cancers.[1][2] The aniline nitrogen forms the key linkage to the heteroaromatic core.[2]
-
PDE4 Inhibitors: Structural analog to the "dialkoxyphenyl" pharmacophore found in Roflumilast and Zardaverine.[2] The difluoroethoxy group replaces the cyclopropylmethoxy or difluoromethoxy groups to alter potency and pharmacokinetic profiles.[2]
SAR Workflow Visualization
Caption: Application of CAS 1178296-47-3 in optimizing lead compounds for metabolic stability.
Analytical Characterization (Expected)
To validate the identity of the synthesized compound, look for these key signals:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
δ ~3.8 ppm: Singlet (3H) for the Methoxy group (-OCH₃).[1][2]
-
δ ~4.2 ppm: Triplet of doublets (2H) for the methylene (-OCH₂-).[1][2]
-
δ ~6.0–6.3 ppm: Triplet of triplets (1H) for the terminal proton (-CHF₂), showing large geminal coupling to fluorine (J ~50–55 Hz).[1][2]
-
δ ~6.3–6.8 ppm: Aromatic protons (3H), typical ABX pattern for 1,2,4-trisubstituted benzene.[1][2]
-
-
¹⁹F NMR:
-
δ -125 ppm: Doublet or multiplet corresponding to the -CHF₂ group.
-
-
Mass Spectrometry (ESI+):
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
Epizyme, Inc. (2017).[2][4] Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors. European Patent EP3442947B1.[1][2] Link
-
BenchChem. (2025).[1][2][6] Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide. (Reference for general nitro-reduction protocols). Link[1][2]
-
Organic Syntheses. (2002).[2] Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Org. Synth. 2002, 78,[1][2] 63. (Reference for general aniline synthesis methodology). Link[1][2]
-
PubChem. (2025).[2][7] Compound Summary: Difamilast. (Reference for structural analogs in PDE4 inhibition). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DrugMapper [drugmapper.helsinki.fi]
- 3. WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Difamilast | C23H24F2N2O5 | CID 57855696 - PubChem [pubchem.ncbi.nlm.nih.gov]
